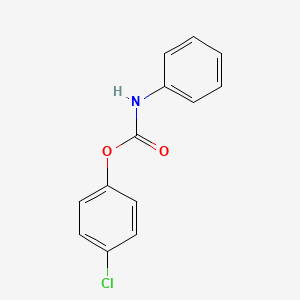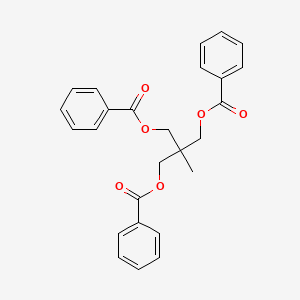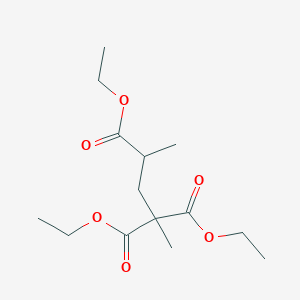
4-Chlorophenyl phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenyl phenylcarbamate is an organic compound with the molecular formula C13H10ClNO2. It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a 4-chlorophenyl group and a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl phenylcarbamate can be synthesized through the reaction of 4-chlorophenyl isocyanate with phenol. The reaction typically occurs in a homogeneous solution system, where the isocyanate reacts with the hydroxyl group of phenol to form the carbamate linkage .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is often catalyzed by a base such as triethylamine to enhance the yield and purity of the product .
化学反应分析
Types of Reactions: 4-Chlorophenyl phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorophenyl group can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield phenol and 4-chlorophenylamine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can yield a substituted carbamate.
Hydrolysis: The major products are phenol and 4-chlorophenylamine.
科学研究应用
4-Chlorophenyl phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its inhibitory effects on specific enzymes.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of 4-Chlorophenyl phenylcarbamate involves its interaction with enzymes, particularly cholinesterases. It inhibits these enzymes by binding to their active sites, preventing the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission .
相似化合物的比较
Phenylcarbamate: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Nitrophenyl phenylcarbamate: Contains a nitro group instead of a chlorine atom, which can alter its reactivity and applications.
Uniqueness: 4-Chlorophenyl phenylcarbamate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its inhibitory effects on enzymes compared to its non-chlorinated counterparts .
属性
CAS 编号 |
16323-15-2 |
|---|---|
分子式 |
C13H10ClNO2 |
分子量 |
247.67 g/mol |
IUPAC 名称 |
(4-chlorophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C13H10ClNO2/c14-10-6-8-12(9-7-10)17-13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16) |
InChI 键 |
LKLGOVKMZSSNCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-3-cyclohexyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963887.png)
![ethyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963902.png)
![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11963909.png)


![2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid](/img/structure/B11963934.png)


![4-chloro-N-[(diphenylphosphoryl)methyl]benzamide](/img/structure/B11963942.png)



